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molecular formula C5H3ClFIN2 B8729475 6-Chloro-5-fluoro-4-iodopyridin-3-amine

6-Chloro-5-fluoro-4-iodopyridin-3-amine

Cat. No. B8729475
M. Wt: 272.45 g/mol
InChI Key: IJPYHUHQPOFWLF-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

Trifluoroacetic acid (50 mL) was added to a solution of (6-chloro-5-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (31 g, 83.2 mmol) in dichloromethane (150 mL) and the resultant reaction mixture was stirred at ambient temperature for 90 minutes. The solvent was evaporated and the resultant residue was treated with ice/water (200 mL), layered with diethyl ether (300 mL) and the pH of the aqueous phase was adjusted to 10 by the addition of solid potassium carbonate solution. The organic phase was separated, dried (Na2SO4), filtered and concentrated in-vacuo to afford a residue. The resultant residue was triturated with pentane:diethyl ether (9:1) to afford the title compound as a cream coloured solid (22.3 g, 98%). 1H NMR (400 MHz, CDCl3): 7.63 (s, 1H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:16]=[N:17][C:18]([Cl:23])=[C:19]([F:22])[C:20]=1[I:21])(C)(C)C>ClCCl>[Cl:23][C:18]1[N:17]=[CH:16][C:15]([NH2:14])=[C:20]([I:21])[C:19]=1[F:22]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=C(C1I)F)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the resultant residue was treated with ice/water (200 mL)
ADDITION
Type
ADDITION
Details
the pH of the aqueous phase was adjusted to 10 by the addition of solid potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated with pentane:diethyl ether (9:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(C(=C(C=N1)N)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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